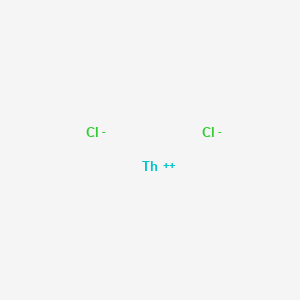
Dichlorothorium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorothorium is a chemical compound with the molecular formula Cl₄Th₂ It is composed of thorium and chlorine atoms, forming a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dichlorothorium typically involves the reaction of thorium with chlorine gas. The process is carried out under controlled conditions to ensure the formation of the desired compound. One common method involves heating thorium metal in the presence of chlorine gas at elevated temperatures. The reaction can be represented as follows:
Th+2Cl2→ThCl4
This reaction requires careful control of temperature and pressure to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle the high temperatures and reactive nature of chlorine gas. Safety measures are crucial to prevent any hazardous incidents during production.
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorothorium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: Chlorine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield thorium oxide compounds, while substitution reactions can produce various halogenated thorium compounds.
Wissenschaftliche Forschungsanwendungen
Dichlorothorium has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other thorium-based compounds.
Biology: Research is ongoing to explore its potential biological effects and interactions.
Medicine: Studies are being conducted to investigate its potential use in medical imaging and cancer treatment.
Industry: this compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of dichlorothorium involves its interaction with molecular targets and pathways within a system. In biological systems, it may interact with cellular components, leading to various effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thorium Tetrachloride (ThCl₄): Similar in composition but differs in its specific properties and applications.
Uranium Tetrachloride (UCl₄): Another actinide compound with similar chemical behavior but different applications.
Plutonium Tetrachloride (PuCl₄): Shares some chemical similarities but has distinct nuclear properties.
Uniqueness
Dichlorothorium is unique due to its specific combination of thorium and chlorine atoms, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
Cl2Th |
|---|---|
Molekulargewicht |
302.94 g/mol |
IUPAC-Name |
thorium(2+);dichloride |
InChI |
InChI=1S/2ClH.Th/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
RSJXAFQOOZXJLX-UHFFFAOYSA-L |
Kanonische SMILES |
[Cl-].[Cl-].[Th+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


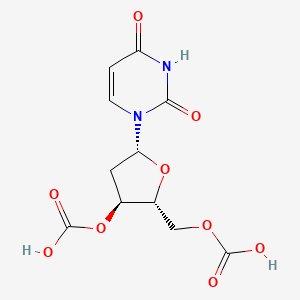
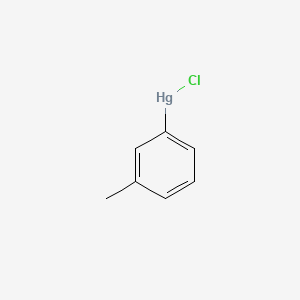
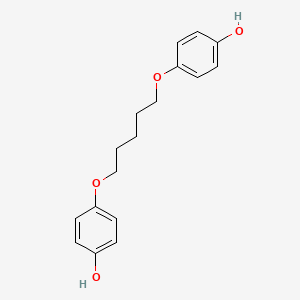

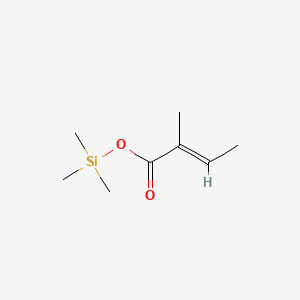
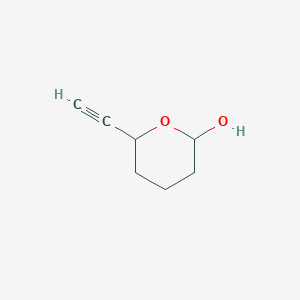
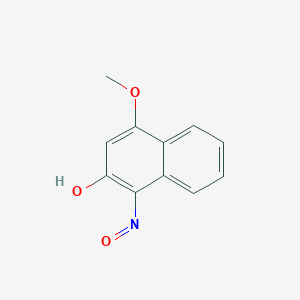
![1-Amino-3-[4-(aminocarbamothioylamino)phenyl]thiourea](/img/structure/B13815065.png)
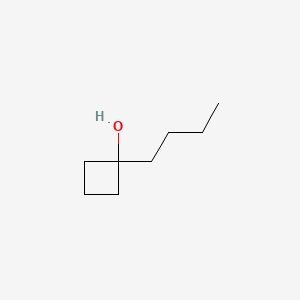
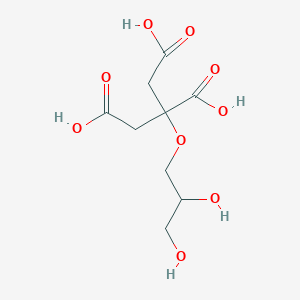

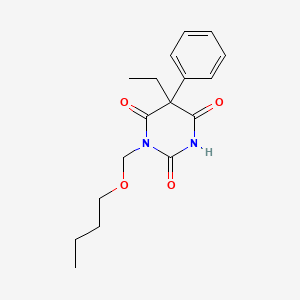
![{1-[(Diisopropylcarbamoyl)-methyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid ethyl ester](/img/structure/B13815099.png)

